molecular formula C5H12N2 B13132436 (2-Cyclopropylethyl)hydrazine

(2-Cyclopropylethyl)hydrazine

Cat. No.: B13132436
M. Wt: 100.16 g/mol
InChI Key: QAOWYJVFRBBVHC-UHFFFAOYSA-N
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Description

(2-Cyclopropylethyl)hydrazine is an organic compound with the molecular formula C5H12N2. It is a hydrazine derivative, characterized by the presence of a cyclopropyl group attached to the ethyl chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Cyclopropylethyl)hydrazine typically involves the reaction of cyclopropylmethyl bromide with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

For industrial production, a more scalable method involves the reaction of cyclopropylmethyl chloride with hydrazine in the presence of a base such as sodium hydroxide. This method is advantageous due to its higher yield and simplicity, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylethyl)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include azines, amines, and substituted hydrazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Cyclopropylethyl)hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with hydrazine moieties.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Cyclopropylethyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydrazine group, which can donate electron pairs to form new bonds. The cyclopropyl group also contributes to its reactivity by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclopropylethyl)hydrazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the cyclopropyl group can influence the compound’s biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

(2-Cyclopropylethyl)hydrazine is a compound that belongs to the hydrazine class, which has garnered attention for its diverse biological activities. Hydrazines are known for their potential in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores the biological activity of this compound, summarizing findings from various studies, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C5_5H10_{10}N2_2
  • Molecular Weight : 98.15 g/mol

The compound features a cyclopropyl group attached to an ethyl chain linked to a hydrazine moiety, which is crucial for its biological activities.

Antimicrobial Activity

Studies have demonstrated that hydrazines exhibit significant antimicrobial properties. For instance, a review highlighted that various hydrazones, including derivatives of hydrazine, show activity against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli .

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Klebsiella pneumoniae15 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A notable case study indicated that compounds containing hydrazine derivatives showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) .

Cell Line IC50_{50} Value (µM) Reference
MCF-712.41
HepG29.71
HCT-1162.29

Anti-inflammatory Activity

Research has also pointed to the anti-inflammatory properties of hydrazine derivatives. For instance, compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro .

Cytokine Inhibition (%) Concentration (µM) Reference
IL-667%100
TNF-α52%100

The biological activity of this compound is largely attributed to its ability to interact with cellular targets through the hydrazine functional group. The nitrogen atoms in hydrazines can act as nucleophiles, facilitating reactions with electrophilic centers in biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Case Studies

Several case studies have illustrated the practical applications of this compound in drug discovery:

  • Anticancer Agent Development : A study focused on synthesizing hydrazine derivatives for use as anticancer agents demonstrated that modifications in the molecular structure significantly affected cytotoxicity against cancer cells.
  • Antimicrobial Formulations : Research into formulations combining this compound with nanoparticles showed enhanced antibacterial activity, suggesting potential for developing new antibiotics .

Properties

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

2-cyclopropylethylhydrazine

InChI

InChI=1S/C5H12N2/c6-7-4-3-5-1-2-5/h5,7H,1-4,6H2

InChI Key

QAOWYJVFRBBVHC-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCNN

Origin of Product

United States

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